1-(2,6-dichlorophenyl)-2-methylpropan-1-one
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Overview
Description
1-(2,6-Dichlorophenyl)-2-methylpropan-1-one is an organic compound characterized by the presence of a dichlorophenyl group attached to a methylpropanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-dichlorophenyl)-2-methylpropan-1-one typically involves the reaction of 2,6-dichlorobenzoyl chloride with isobutylmagnesium bromide in the presence of a suitable solvent such as diethyl ether. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The resulting product is then purified through recrystallization or distillation to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dichlorophenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2,6-dichlorobenzoic acid or 2,6-dichlorobenzophenone.
Reduction: Formation of 1-(2,6-dichlorophenyl)-2-methylpropan-1-ol or 1-(2,6-dichlorophenyl)-2-methylpropane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,6-Dichlorophenyl)-2-methylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of non-steroidal anti-inflammatory drugs (NSAIDs).
Mechanism of Action
The mechanism of action of 1-(2,6-dichlorophenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Dichlorophenyl)ethanone: Similar structure but lacks the methyl group on the propanone chain.
2,6-Dichlorobenzaldehyde: Contains an aldehyde group instead of a ketone.
2,6-Dichlorophenylacetic acid: Contains a carboxylic acid group instead of a ketone.
Uniqueness
The presence of the dichlorophenyl group and the methylpropanone structure allows for a wide range of chemical modifications and functionalizations, making it a versatile compound in various research and industrial contexts .
Properties
CAS No. |
1423032-98-7 |
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Molecular Formula |
C10H10Cl2O |
Molecular Weight |
217.1 |
Purity |
91 |
Origin of Product |
United States |
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